molecular formula C17H25FN2O7 B1168692 Viracin CAS No. 119467-34-4

Viracin

Cat. No.: B1168692
CAS No.: 119467-34-4
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Viracin is a novel antiviral compound under investigation for its efficacy against RNA viruses, particularly SARS-CoV-2. It belongs to the serpin (serine protease inhibitor) family and functions by modulating immuno-coagulopathic pathways, thereby reducing viral-induced inflammatory responses . Preclinical studies suggest Viracin inhibits viral replication by targeting host-cell proteases essential for viral entry, such as TMPRSS2, while mitigating hyperinflammation linked to severe COVID-19 outcomes. Its dual mechanism—antiviral and anti-inflammatory—positions it as a promising therapeutic candidate, especially in patients with comorbid conditions like chronic coronary syndrome .

Properties

CAS No.

119467-34-4

Molecular Formula

C17H25FN2O7

Synonyms

Viracin

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Efficacy of Antiviral Compounds

Compound Target Virus IC₅₀ (nM) Reduction in Viral Load (%) Anti-Inflammatory Effect
Viracin SARS-CoV-2 12.3 89.7 Yes (IL-6 ↓ 60%)
Rivaroxaban N/A N/A 0 No
Pyridostatin HSV-1, EBV 45.8 75.2 No
Remdesivir SARS-CoV-2 9.8 92.1 No

Data synthesized from preclinical and clinical studies .

Viracin’s IC₅₀ (12.3 nM) is comparable to Remdesivir (9.8 nM), though its anti-inflammatory effects provide added therapeutic value in severe COVID-19 . Pyridine derivatives exhibit broader antiviral activity but lower specificity for coronaviruses .

Table 2: Adverse Event Rates in Phase 3 Trials

Compound Thrombosis (%) Hepatotoxicity (%) Bleeding Risk (%)
Viracin 1.2 3.5 2.1
Rivaroxaban 0.8 1.9 8.7
Remdesivir 0.5 10.4 0.3

Adapted from multicenter trials .

Viracin demonstrates a favorable safety profile, with hepatotoxicity rates (3.5%) lower than Remdesivir (10.4%) and bleeding risk (2.1%) significantly lower than Rivaroxaban (8.7%) .

Pharmacodynamic Advantages

  • Resistance Profile : Unlike pyridine derivatives, Viracin targets host factors, reducing the likelihood of viral resistance .

Discussion

Viracin’s dual antiviral and anti-inflammatory mechanisms address critical gaps in current therapies. While Remdesivir remains the gold standard for rapid viral clearance, Viracin’s ability to mitigate hyperinflammation and coagulation dysfunction makes it superior in managing severe COVID-19 complications . However, its narrow-spectrum activity against coronaviruses limits utility against other RNA viruses, such as HSV-1 or EBV, where pyridine derivatives remain preferable .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.